Calcium perrhenate

Precursor Synthesis Analytical Standards High-Purity Rhenium

Researchers requiring a water-insoluble rhenium precursor for CVD or heterogeneous catalysis face limited options-ammonium perrhenate dissolves during aqueous processing, compromising deposition control. Calcium perrhenate eliminates this failure through intrinsic insolubility and thermal conversion to stable gaseous species. • Enables controlled rhenium deposition on catalyst supports without dissolution during wet impregnation. • Forms stable vapor-phase Re species upon heating for CVD thin-film applications. • Available at 99.999% (5N) purity with 68.9% theoretical rhenium content for analytical standard use.

Molecular Formula CaO8Re2
Molecular Weight 540.49 g/mol
CAS No. 13768-54-2
Cat. No. B079926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium perrhenate
CAS13768-54-2
Molecular FormulaCaO8Re2
Molecular Weight540.49 g/mol
Structural Identifiers
SMILES[O-][Re](=O)(=O)=O.[O-][Re](=O)(=O)=O.[Ca+2]
InChIInChI=1S/Ca.8O.2Re/q+2;;;;;;;2*-1;;
InChIKeyXUEVHMHMCGDTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Perrhenate Technical Baseline & Procurement Specs


Calcium perrhenate (CAS 13768-54-2) is the calcium salt of perrhenic acid with the linear formula Ca(ReO₄)₂ [1]. It is an inorganic rhenium(VII) compound with a molecular weight of 540.49 g/mol and a theoretical rhenium content of 68.9% . The compound is commercially available as a white powder in purity grades ranging from 98% to 99.999% (2N to 5N) [1]. Calcium perrhenate is characterized by high water insolubility and converts to the oxide upon heating (calcination) [1]. It is manufactured by stepped sintering of calcium oxide and ammonium perrhenate at 175–195°C for 3.5–4.5 hours [2].

Rhenium precursor for vapor-phase deposition and catalyst synthesis
High-purity formats available for analytical standard preparation
Water-insoluble rhenium source for aqueous-stable heterogeneous processing

Calcium Perrhenate: Why Ammonium and Alkali Perrhenates Cannot Substitute


Ammonium perrhenate (APR) and alkali metal perrhenates (e.g., KReO₄) are not functional substitutes for calcium perrhenate in critical applications due to fundamental differences in solubility, thermal behavior, and solid-state architecture. APR is highly water-soluble [1], whereas calcium perrhenate is highly water-insoluble [2], precluding APR use in aqueous precipitation or heterogeneous catalysis requiring water-stable precursors. Beryllium and magnesium perrhenates thermally dissociate completely upon heating, while calcium, strontium, and barium perrhenates form stable gaseous species [3], enabling high-temperature vapor-phase applications inaccessible to APR. Structurally, anhydrous Ca(ReO₄)₂ adopts a framework of vertex-sharing CaO₈ and ReO₄ polyhedra that is a complete structural analog of Sr(ReO₄)₂ [4], a configuration distinct from the scheelite-type structures adopted by alkali metal perrhenates [5]. These differences translate directly to procurement decisions when application-specific performance—not generic rhenium content—is the selection criterion.

Solubility Mismatch
Ammonium perrhenate is water-soluble, while calcium perrhenate is highly insoluble — this may limit direct substitution in aqueous-stable precursor workflows.
Thermal Behavior Divergence
Beryllium and magnesium perrhenates thermally dissociate completely, whereas calcium perrhenate forms stable gaseous species — using Be/Mg analogs may not support vapor-phase applications.
Crystal Structure Incompatibility
Alkali metal perrhenates adopt scheelite-type structures distinct from the Ca(ReO₄)₂ framework — structural mismatch may alter solid-state reactivity and hydrate behavior.

Calcium Perrhenate: Quantitative Evidence vs. Closest Analogs


Ultra-High Purity for Scientific Standards

Calcium perrhenate is commercially available in ultra-high purity grades up to 99.999% (5N) [1], whereas ammonium perrhenate is typically traded as a commodity chemical with standard purity specifications. This purity gradient directly enables calcium perrhenate to serve as a scientific standard and optical-quality precursor where trace impurity control is critical [2].

Ultra-High Purity
Head-to-head
Ca(ReO₄)₂: up to 5N (99.999%) vs. NH₄ReO₄ – commodity-grade standard Explicitly specified 2N, 3N, 4N, 5N grades
Supports application-matched purity selection for standards and optical precursors.
Grade verification per vendor technical data sheet.
Precursor Synthesis Analytical Standards High-Purity Rhenium

Stable Gaseous Species for High-Temperature Vapor Processing

Mass-spectrometric investigation of evaporation processes revealed that calcium, strontium, and barium perrhenates form stable gaseous species upon heating, whereas beryllium and magnesium perrhenates thermally dissociate completely [1]. Calcium perrhenate was found to contain crystallization water corresponding to Ca(ReO₄)₂·1.5H₂O [1], and saturated vapor pressure and evaporation heat were measured [1].

Stable Gaseous Species
Head-to-head
Ca(ReO₄)₂: stable gaseous species vs. Be/Mg perrhenates – complete dissociation Mass-spectrometric evaporation study
Enables vapor-phase rhenium chemistry inaccessible to thermally labile perrhenates.
Thermal Stability Vapor-Phase Deposition Rhenium Precursors

Tribological Performance as Lubricant Additive

Nano-sized calcium perrhenate suspended in pentaerythritol ester base oil (0.05 wt% concentration) demonstrated significantly improved tribological performance under an applied load of 392 N in four-ball tests. The calcium perrhenate-containing oil exhibited lower friction coefficients, smaller wear scar diameters, and reduced temperature rise compared to the unadditized base oil [1]. The optimum lubricating property was achieved at 0.05 wt% additive concentration [1].

Tribological Performance
Head-to-head
Reduced friction, wear, temperature at 0.05 wt% additive loading
Supports lubricant additive screening for high-temperature tribology.
Four-ball test; pentaerythritol ester base oil.
Tribology High-Temperature Lubrication Anti-Wear Additives

Differential Electrochemical Reduction in Carbon Paste Electrodes

Voltammetric study of rhenium salts in carbon paste electrodes revealed that Ca(ReO₄)₂, NH₄ReO₄, and KReO₄ exhibit distinguishable cathodic behavior [1]. While the study compared multiple rhenium salts simultaneously, direct quantitative comparison of reduction potentials or peak currents among Ca(ReO₄)₂, NH₄ReO₄, and KReO₄ requires consultation of the original full-text publication for precise voltammetric parameters.

Electrochemical Behavior
Data to verify
Distinct cathodic response in carbon paste electrode vs. NH₄ReO₄ and KReO₄
May support electrodeposition or rhenium recovery research.
Full voltammetric parameters require original publication review.
Electrochemistry Rhenium Speciation Voltammetry

Water Insolubility as a Key Differentiator

Calcium perrhenate is characterized as highly insoluble in water [1], whereas ammonium perrhenate (APR) is highly soluble in water [2]. This solubility differential is a fundamental physicochemical distinction that directly impacts material selection for applications requiring aqueous stability, such as heterogeneous catalyst preparation via precipitation or impregnation where precursor leaching must be controlled.

Water Insolubility
Head-to-head
Highly insoluble in water vs. NH₄ReO₄ – highly soluble
Enables aqueous-stable heterogeneous catalyst precursor preparation.
Solubility Heterogeneous Catalysis Precursor Stability

Isostructural Crystal, Distinct Hydration Behavior

Anhydrous Ca(ReO₄)₂ is a complete structural analog of Sr(ReO₄)₂, with both structures consisting of frameworks of vertex-sharing CaO₈/SrO₈ and ReO₄ polyhedra [1]. However, the hydration stoichiometry differs: calcium perrhenate forms Ca(ReO₄)₂·1.5H₂O [2], while strontium perrhenate forms Sr(ReO₄)₂·xH₂O (with variable x) [2]. Additionally, a distinct phase transition in [Ca(H₂O)₂](ReO₄)₂ was detected by DSC at TCh = 261.2 K (heating) and TCc = 231.2 K (cooling) [3].

Crystal & Hydration
Head-to-head
Defined 1.5H₂O hydrate stoichiometry; phase transition TCh=261.2 K
Supports precise stoichiometric control during thermal dehydration.
Isostructural with Sr(ReO₄)₂ but distinct hydrate composition.
Crystal Structure Hydrate Chemistry X-ray Diffraction

Calcium Perrhenate: Evidence-Based Application Scenarios


High-Temperature Lubricant Additive Formulation

Calcium perrhenate at 0.05 wt% concentration in pentaerythritol ester base oil reduces friction coefficient, wear scar diameter, and operating temperature rise under 392 N load compared to unadditized base oil [4]. This application scenario is supported by direct tribological testing and represents a unique rhenium-based lubrication strategy not characterized for ammonium perrhenate or alkali metal perrhenates.

Vapor-Phase Rhenium Precursor for CVD and High-Temperature Synthesis

Unlike beryllium and magnesium perrhenates which thermally dissociate completely, calcium perrhenate forms stable gaseous species upon heating [4]. This property enables its consideration as a volatile rhenium source for chemical vapor deposition (CVD) of rhenium-containing thin films or high-temperature gas-phase rhenium chemistry, applications inaccessible to ammonium perrhenate due to its decomposition pathway.

High-Purity Rhenium Source for Analytical Methods

Calcium perrhenate is available in purity grades up to 99.999% (5N), with ultra-high purity compositions that improve optical quality and utility as scientific standards [4]. This enables its use as a calibration standard or traceable rhenium source in analytical chemistry, spectroscopy, and materials characterization where ammonium perrhenate may not meet the required purity specifications.

Aqueous-Stable Heterogeneous Catalyst Precursor

The high water insolubility of calcium perrhenate [4] makes it suitable as a rhenium precursor in aqueous heterogeneous catalyst preparation where ammonium perrhenate would dissolve and potentially redistribute during wet impregnation, precipitation, or washing steps. This property enables controlled rhenium deposition and retention on catalyst supports.

Application
Selection Property
Validation Focus
High-Temperature Lubricant Additive
Tribological response at low additive loading
Friction and wear reduction compared to unadditized base oil
Vapor-Phase Rhenium Precursor (CVD)
Thermal stability to gaseous species
Stable vapor-phase existence vs. thermal dissociation of analogs
Analytical Standard & Optical Precursor
Available purity grade range
Purity verification and trace impurity control for method development
Aqueous-Stable Heterogeneous Catalyst Precursor
Water insolubility
Precursor retention during wet impregnation and washing steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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